molecular formula C18H21NO4S B195351 Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-03-4

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B195351
M. Wt: 347.4 g/mol
InChI Key: AIQMFFCWDAIGNV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound . It is also known as 3-Descyano-3-formyl Febuxostat .


Synthesis Analysis

The synthesis of this compound involves treating 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester with formic acid, sodium formate, and hydroxylamine hydrochloride to give 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO4S . The average mass is 319.375 Da and the monoisotopic mass is 319.087830 Da .


Chemical Reactions Analysis

The compound undergoes a reaction with formic acid, sodium formate, and hydroxylamine hydrochloride to give 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 546.9±60.0 °C . The density is predicted to be 1.176±0.06 g/cm3 . The pKa is predicted to be 1.79±0.10 .

Scientific Research Applications

Synthesis of Febuxostat

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a key raw material in the synthesis of Febuxostat, an anti-gout drug. This synthesis involves hindered dehydration and subsequent hydrolysis, leading to Febuxostat with high purity and yield, meeting medical standards (Yang Wei, 2012). Another method for synthesizing Febuxostat includes cyclization, formylation, dehydration, condensation, hydrolysis, and acidification, highlighting its versatility in pharmaceutical manufacturing (Z. Bin, 2012).

Development of Fluorescent Probes

This compound has been used in the development of ratiometric fluorescent probes for the detection of biothiols like cysteine and homocysteine. These probes exhibit increased fluorescence intensity in the presence of these biothiols, offering potential applications in analytical chemistry and diagnostics (Risong Na et al., 2016). Another study developed a colorimetric and ratiometric fluorescent probe using a derivative of this compound for detecting biothiols in living cells, indicating its potential in bioimaging and diagnostics (Yi Wang et al., 2017).

Antimicrobial and Anticancer Studies

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has been used in the synthesis of thiazolyl α-aminophosphonate derivatives with significant anticancer activity against various cancer cell lines. This synthesis utilized β-cyclodextrin supported sulfonic acid as a catalyst, indicating its potential in cancer therapy (Mohan Gundluru et al., 2020). Modifications of a similar derivative have shown antimicrobial activities against various bacteria and fungi, underlining its importance in developing new antimicrobial agents (N. Desai et al., 2019).

properties

IUPAC Name

ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(4)19-17(24-16)13-6-7-15(14(8-13)9-20)23-10-11(2)3/h6-9,11H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMFFCWDAIGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447849
Record name Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

CAS RN

161798-03-4
Record name 5-Thiazolecarboxylic acid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-03-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-(3-formyl-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161798034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Deshineni, R Velpula, S Koppu, J Pilli… - Journal of …, 2020 - Wiley Online Library
A novel series of ethyl‐2‐(3‐((2‐(4‐(4‐aryl)thiazol‐2‐yl)hydrazono)methyl)‐4‐hydroxy/isobutoxyphenyl)‐4‐methylthiazole‐5‐carboxylate derivatives (4a‐f and 5a‐f) were synthesized …
Number of citations: 6 onlinelibrary.wiley.com
M Gundluru, VN Badavath, HY Shaik, M Sudileti… - Research on Chemical …, 2021 - Springer
A new class of thiazolyl α-aminophosphonate derivatives was synthesized by one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate …
Number of citations: 11 link.springer.com
OFT BLOG - allfordrugs.com
Shi et al. have reported a nickel-catalyzed decarbonylative Suzuki–Miyaura reaction which uses an N-aroylpiperidine-2, 6-dione as the coupling partner for the boronic acid (Angew. …
Number of citations: 0 www.allfordrugs.com
N Balaji, S Sultana - Asian J Pharm Clin Res, 2017 - researchgate.net
Objective: An efficient ultra-high performance liquid chromatographic (UHPLC or Infinity LC 1290) method has been developed and validated for the quantification of possible …
Number of citations: 9 www.researchgate.net
MR Musirike, HK Reddy, UR Mallu - Pharm Anal Acta, 2015 - academia.edu
A novel high speed, high resolution Reverse phase-UPLC method was developed for the quantification of related substances in Febuxostat drug substance. The separation of drug from …
Number of citations: 14 www.academia.edu
W Lee, HJ Jeon, H Jung, D Kim, S Seo, S Chang - Chem, 2021 - cell.com
Nitrogen-centered radicals have attracted increasing attention as a versatile reactive intermediate for diverse C–N bond constructions. Despite the significant advances achieved in this …
Number of citations: 23 www.cell.com

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